DHODH Inhibitory Potency: 5-Bromo-2-(propanoylamino)benzoic Acid vs. Unsubstituted 2-(Propanoylamino)benzoic Acid
In a recombinant human DHODH enzyme assay, the 5-bromo substituent confers a significant potency advantage over the unsubstituted parent compound. The IC50 for the 5-bromo derivative falls in the low nanomolar range (≤100 nM), whereas the corresponding 5-H analog exhibits an IC50 approximately 3- to 5-fold higher [1][2]. This difference is attributed to a halogen bonding interaction between the bromine and residues in the hydrophobic sub-pocket of the ubiquinone binding site [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against recombinant human DHODH |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM (low nanomolar range) |
| Comparator Or Baseline | 2-(Propanoylamino)benzoic acid (5-H analog): IC50 ≈ 300–500 nM (3- to 5-fold higher) |
| Quantified Difference | Approximately 3- to 5-fold improvement in potency |
| Conditions | Recombinant human DHODH enzyme assay; NADH oxidation coupled to DCIP reduction; 30 min incubation at 25 °C |
Why This Matters
A 3- to 5-fold improvement in biochemical IC50 directly translates to a lower required compound concentration in cell-based assays, reducing the risk of off-target effects and improving the experimental window for DHODH pathway modulation.
- [1] Fritzson, I.; Svensson, B.; Al-Karadaghi, S.; Walse, B.; Wellmar, U.; Nilsson, U. J.; da Graça Thrige, D.; Jönsson, S. Inhibition of Human DHODH by 4-Hydroxycoumarins, Fenamic Acids, and N-(Alkylcarbonyl)anthranilic Acids Identified by Structure-Guided Fragment Selection. ChemMedChem 2010, 5 (4), 608–617. View Source
- [2] Patent US 7,074,831 B2. Compounds, methods for their preparation and use thereof. Active Biotech AB. Filed 2002-06-20. View Source
